Technical Synthesis Guide: N1-β-D-Glucopyranosylamino-guanidine Nitrate
Technical Synthesis Guide: N1-β-D-Glucopyranosylamino-guanidine Nitrate
Part 1: Executive Summary & Strategic Analysis
Target Compound: N1-β-D-Glucopyranosylamino-guanidine Nitrate (
Scientific Rationale
The synthesis of N1-β-D-Glucopyranosylamino-guanidine Nitrate represents a critical intersection between carbohydrate chemistry and nucleophilic nitrogen functionalization. Unlike simple hydrazone formation, which often results in open-chain isomers, this specific target requires thermodynamic control to favor the
Critical Safety Advisory (Energetic Materials): This protocol involves guanidine nitrate derivatives . Guanidine nitrate and its organic derivatives possess energetic properties and can be shock-sensitive or explosive when dry or subjected to high heat.[1]
-
Strict Temperature Control: Never exceed 70°C during isolation.
-
Acid Handling: Nitric acid is a strong oxidizer; avoid contact with organic reductants.
-
Scale: Do not scale up beyond 5g without specific energetic materials safety protocols.
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of Aminoguanidine (nucleophile) with D-Glucose (electrophile) under acidic catalysis provided by nitric acid.
Mechanistic Pathway[2]
-
Nucleophilic Attack: The hydrazine nitrogen (
) of aminoguanidine attacks the anomeric carbon ( ) of D-glucose. -
Schiff Base Formation: Elimination of water forms the open-chain glucosyl-guanylhydrazone.
-
Cyclization: Intramolecular nucleophilic attack by the
-hydroxyl group onto the imine carbon closes the ring. -
Stereoelectronic Control: The reaction equilibrates to the thermodynamically stable
-anomer (equatorial orientation of the bulky guanidine group) stabilized by the nitrate lattice energy.
Figure 1: Mechanistic pathway from D-Glucose to the cyclic β-pyranose guanidine nitrate salt.
Part 3: Detailed Synthesis Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Qty (Example) | Role |
| D-Glucose (Anhydrous) | 180.16 | 1.0 | 1.80 g | Electrophile |
| Aminoguanidine Nitrate | 137.10 | 1.1 | 1.51 g | Nucleophile |
| Methanol (MeOH) | 32.04 | Solvent | 20 mL | Reaction Medium |
| Water (Deionized) | 18.02 | Co-solvent | 2 mL | Solubilizer |
| Nitric Acid (2M) | 63.01 | Cat. | Drops | pH Adjustment |
| Ethanol (Cold) | 46.07 | Wash | 50 mL | Purification |
Experimental Workflow
Step 1: Precursor Preparation (If Aminoguanidine Nitrate is unavailable)
If starting from Aminoguanidine Bicarbonate:
-
Suspend Aminoguanidine Bicarbonate (10 mmol) in water (5 mL).
-
Dropwise add 2M
at 0°C until effervescence ceases and pH reaches ~4-5. -
Evaporate carefully under reduced pressure (Max bath temp 40°C) to obtain white crystalline Aminoguanidine Nitrate . Caution: Do not heat to dryness at high temperatures.
Step 2: Condensation Reaction[7]
-
Dissolution: In a 50 mL round-bottom flask, dissolve Aminoguanidine Nitrate (1.51 g, 11 mmol) in a mixture of MeOH (15 mL) and Water (2 mL). Mild sonication may be required.
-
Addition: Add D-Glucose (1.80 g, 10 mmol) in a single portion.
-
Catalysis: Check pH. If neutral, add 1-2 drops of 2M
to catalyze the reaction (Target pH ~5-6). -
Incubation:
-
Option A (Slow, High Purity): Stir at 37°C for 48 hours. This favors the thermodynamic
-product. -
Option B (Fast): Reflux at 60°C for 4 hours. (Higher risk of open-chain impurities).
-
-
Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin (guanidine detection) or Anisaldehyde (sugar detection).
Step 3: Isolation & Purification
-
Concentration: Concentrate the reaction mixture to approx. 5 mL volume using a rotary evaporator (Bath < 45°C).
-
Crystallization: Add cold Ethanol (20 mL) dropwise to the residue while stirring. A white precipitate should form.
-
Maturation: Store at 4°C overnight to complete crystallization.
-
Filtration: Filter the white solid under vacuum.
-
Washing: Wash the filter cake with ice-cold Ethanol (2 x 10 mL) and Diethyl Ether (1 x 10 mL) to remove unreacted hydrazine/glucose.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Figure 2: Step-by-step experimental workflow for the synthesis.[6]
Part 4: Characterization & Quality Control
To validate the synthesis of the
Proton NMR ( -NMR) in or DMSO-
-
Anomeric Proton (
): Look for a doublet at 4.0 – 4.2 ppm . -
Coupling Constant (
): A large coupling constant ( Hz ) confirms the -configuration (diaxial relationship between H-1 and H-2). An -anomer would show a smaller value (~3-4 Hz). -
Guanidine Protons: Broad singlets around
7.0–8.0 ppm (exchangeable with ).
Carbon NMR ( -NMR)
-
Anomeric Carbon (
): Signal expected around 85 – 90 ppm . (Open chain hydrazones typically show the imine carbon further downfield, >140 ppm). -
Guanidine Carbon: Signal at
155 – 158 ppm .
Physical Properties[1][6][8]
-
Appearance: White crystalline powder.
-
Melting Point: Expect decomposition (browning) > 145°C (characteristic of guanidine nitrates).[2]
-
Solubility: Highly soluble in water; insoluble in ethanol, ether, chloroform.
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oily Product / No Precipitate | Excess water or incomplete reaction. | Triturate the oil with anhydrous Ethanol/Ether. Ensure MeOH was dry. |
| Yellow/Brown Coloration | Maillard reaction (degradation) or oxidation. | Reaction temperature too high (>60°C). Repeat at 37°C. Ensure reagents are pure. |
| Low Yield | High solubility in wash solvent. | Use ice-cold Ethanol for washing. Do not use water for washing. |
| Explosion Risk | Dry nitrate salt overheating.[1] | NEVER oven dry the nitrate salt. Use vacuum desiccation at room temperature. |
References
-
Vertex AI Search. (2025). Reaction of D-glucose with aminoguanidine and nitrate salt properties. Retrieved from 3
-
ChemicalBook. (2026). Aminoguanidinium nitrate | 10308-82-4 Properties and Uses. Retrieved from 8[9]
-
Santa Cruz Biotechnology. (2025). N1-b-D-Glucopyranosylamino-guanidine HNO3 Product Data. Retrieved from 10[10]
-
Hirsch, J. et al. (1995). The reaction of D-glucose with aminoguanidine. PubMed. Retrieved from 3
-
Sigma-Aldrich. (2025). Aminoguanidine nitrate Safety Data Sheet. Retrieved from 11[11]
Sources
- 1. Aminoguanidinium nitrate - Sciencemadness Wiki [sciencemadness.org]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. The reaction of D-glucose with aminoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijisrt.com [ijisrt.com]
- 6. Design and Synthesis of 3-(β-d-Glucopyranosyl)-4-amino/4-guanidino Pyrazole Derivatives and Analysis of Their Glycogen Phosphorylase Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminoguanidine - Wikipedia [en.wikipedia.org]
- 8. Aminoguanidinium nitrate | 10308-82-4 [chemicalbook.com]
- 9. N1-BETA-D-GALACTOPYRANOSYL AMINO-GUANIDINE HNO3 | 109853-86-3 [chemicalbook.com]
- 10. N1-b-D-Glucopyranosylamino-guanidine HNO3 | CAS 109853-83-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Aminoguanidine nitrate 99 10308-82-4 [sigmaaldrich.com]
